molecular formula C14H13N3O3 B11061202 5-[(1-acetyl-5-oxo-2,5-dihydro-1H-pyrrol-3-yl)amino]-2-methoxybenzonitrile

5-[(1-acetyl-5-oxo-2,5-dihydro-1H-pyrrol-3-yl)amino]-2-methoxybenzonitrile

Cat. No.: B11061202
M. Wt: 271.27 g/mol
InChI Key: FVSZAEKFYQLFQE-UHFFFAOYSA-N
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Description

5-[(1-acetyl-5-oxo-2,5-dihydro-1H-pyrrol-3-yl)amino]-2-methoxybenzonitrile is a complex organic compound that features a pyrrole ring fused with a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(1-acetyl-5-oxo-2,5-dihydro-1H-pyrrol-3-yl)amino]-2-methoxybenzonitrile typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrole ring, followed by the introduction of the benzonitrile group. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is crucial to achieve consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-[(1-acetyl-5-oxo-2,5-dihydro-1H-pyrrol-3-yl)amino]-2-methoxybenzonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The reactions mentioned above often require specific reagents and conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst like iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol derivative.

Scientific Research Applications

5-[(1-acetyl-5-oxo-2,5-dihydro-1H-pyrrol-3-yl)amino]-2-methoxybenzonitrile has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 5-[(1-acetyl-5-oxo-2,5-dihydro-1H-pyrrol-3-yl)amino]-2-methoxybenzonitrile involves its interaction with specific molecular targets. These interactions can lead to the modulation of biological pathways, resulting in therapeutic effects. For instance, the compound may inhibit certain enzymes or receptors, thereby altering cellular processes.

Comparison with Similar Compounds

Similar Compounds

    5-oxo-2,5-dihydro-1H-pyrrol-3-yl derivatives: These compounds share the pyrrole ring structure and exhibit similar chemical properties.

    2-methoxybenzonitrile derivatives: These compounds share the benzonitrile moiety and are used in similar applications.

Uniqueness

What sets 5-[(1-acetyl-5-oxo-2,5-dihydro-1H-pyrrol-3-yl)amino]-2-methoxybenzonitrile apart is its unique combination of the pyrrole and benzonitrile groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C14H13N3O3

Molecular Weight

271.27 g/mol

IUPAC Name

5-[(1-acetyl-5-oxo-2H-pyrrol-3-yl)amino]-2-methoxybenzonitrile

InChI

InChI=1S/C14H13N3O3/c1-9(18)17-8-12(6-14(17)19)16-11-3-4-13(20-2)10(5-11)7-15/h3-6,16H,8H2,1-2H3

InChI Key

FVSZAEKFYQLFQE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CC(=CC1=O)NC2=CC(=C(C=C2)OC)C#N

Origin of Product

United States

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